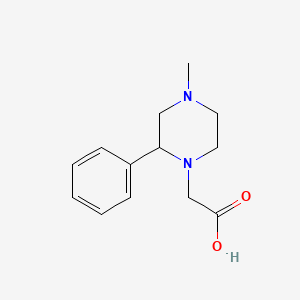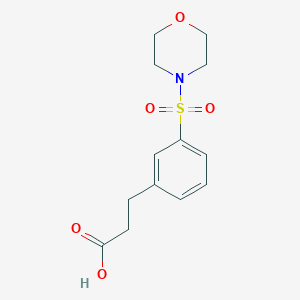
3-(3-(Morpholinosulfonyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Morpholinosulfonyl)phenyl)propanoic acid is an organic compound with the molecular formula C13H17NO5S It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Morpholinosulfonyl)phenyl)propanoic acid typically involves multiple steps, including sulfonylation, morpholine ring formation, and subsequent attachment to a phenylpropanoic acid backbone. One common method involves the reaction of 3-bromopropanoic acid with morpholine in the presence of a base, followed by sulfonylation using a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Morpholinosulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted morpholine compounds .
Scientific Research Applications
3-(3-(Morpholinosulfonyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-(Morpholinosulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The morpholine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the morpholine and sulfonyl groups.
3-(4-Aminophenyl)propanoic acid: Contains an amino group instead of the morpholinosulfonyl group.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A more complex derivative with additional functional groups.
Uniqueness
3-(3-(Morpholinosulfonyl)phenyl)propanoic acid is unique due to the presence of both the morpholine and sulfonyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H17NO5S |
|---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)5-4-11-2-1-3-12(10-11)20(17,18)14-6-8-19-9-7-14/h1-3,10H,4-9H2,(H,15,16) |
InChI Key |
ZLIAHTKIBKUBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



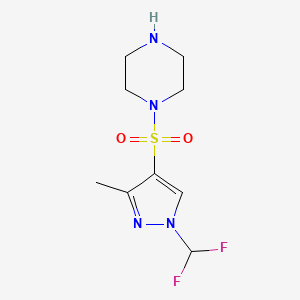
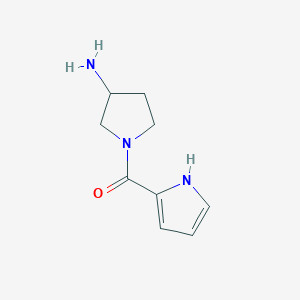
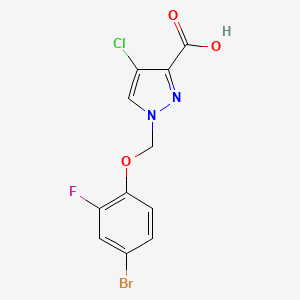


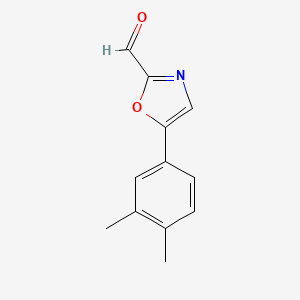
![(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid](/img/structure/B11814592.png)
![Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)
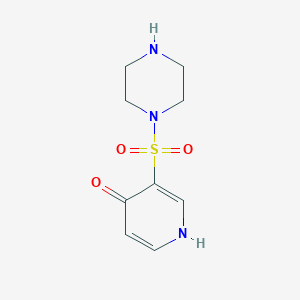
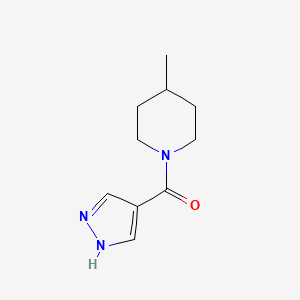
![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)
